Molecular Weight and Lipophilicity Advantage Over the Methyl-Deleted Analog (CAS 1909309-77-8)
The target compound carries an aromatic methyl group that the closest catalogued analog, 1-(benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene (CAS 1909309-77-8), lacks . This methyl group increases the molecular weight from 286.29 to 300.32 g·mol⁻¹ and raises the calculated logP to 5.912 . In lead-optimisation workflows where lipophilic ligand efficiency (LLE = pIC₅₀ − logP) is monitored, the 14-Da mass increment and the added lipophilicity mean these two building blocks produce lead molecules with systematically different physicochemical profiles, even when the same downstream chemistry is applied .
| Evidence Dimension | Molecular weight and computed lipophilicity |
|---|---|
| Target Compound Data | MW = 300.32 g·mol⁻¹; CLogP = 5.912 |
| Comparator Or Baseline | 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene (CAS 1909309-77-8): MW = 286.29 g·mol⁻¹; logP not explicitly reported for the comparator |
| Quantified Difference | ΔMW = +14.03 g·mol⁻¹ (target minus comparator); lipophilicity difference not numerically quantified for the comparator but directionally higher for the target |
| Conditions | Physicochemical data from vendor technical datasheets and predicted values |
Why This Matters
Selection of the correct building block at the start of a synthesis campaign directly governs the drug-like property space that can be reached; the methyl group in the target compound provides a deliberate increase in lipophilicity and steric volume that the methyl-deleted analog cannot offer.
